(2-Methyloxetan-2-yl)methanol

Medicinal Chemistry Physicochemical Property Optimization Drug Design

(2-Methyloxetan-2-yl)methanol (CAS 61266-71-5) is a bifunctional oxetane derivative comprising a strained four-membered oxetane ring and a reactive hydroxymethyl group. This compound, with the molecular formula C₅H₁₀O₂ and a molecular weight of 102.13 g/mol, presents as a colorless liquid with a boiling point of 72 °C at 1 Torr and a predicted density of 1.031 g/cm³.

Molecular Formula C5H10O2
Molecular Weight 102.13 g/mol
CAS No. 61266-71-5
Cat. No. B1274435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Methyloxetan-2-yl)methanol
CAS61266-71-5
Molecular FormulaC5H10O2
Molecular Weight102.13 g/mol
Structural Identifiers
SMILESCC1(CCO1)CO
InChIInChI=1S/C5H10O2/c1-5(4-6)2-3-7-5/h6H,2-4H2,1H3
InChIKeySHSBMPDSSWZEPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





What is (2-Methyloxetan-2-yl)methanol (CAS 61266-71-5)? A Strategic Oxetane Building Block for Medicinal Chemistry and Materials Science


(2-Methyloxetan-2-yl)methanol (CAS 61266-71-5) is a bifunctional oxetane derivative comprising a strained four-membered oxetane ring and a reactive hydroxymethyl group. This compound, with the molecular formula C₅H₁₀O₂ and a molecular weight of 102.13 g/mol, presents as a colorless liquid with a boiling point of 72 °C at 1 Torr and a predicted density of 1.031 g/cm³ [1]. Its structure combines the unique reactivity and polarity of the oxetane ring—a motif increasingly employed as a metabolically stable isostere for carbonyl and gem-dimethyl groups in drug design—with a primary alcohol handle for further derivatization [2]. This makes it a versatile building block for the synthesis of complex organic molecules, particularly in medicinal chemistry and advanced materials.

Why (2-Methyloxetan-2-yl)methanol Cannot Be Arbitrarily Substituted by In-Class Oxetane Methanol Analogs


Substituting (2-methyloxetan-2-yl)methanol with closely related oxetane methanols—such as the regioisomeric (3-methyloxetan-3-yl)methanol or the unsubstituted oxetan-2-ylmethanol—introduces significant, quantifiable changes in physicochemical properties and downstream reactivity. The position of the methyl group on the oxetane ring dictates the compound's lipophilicity (LogP), acidity (pKa), and physical properties like boiling point and density, which in turn critically influence its behavior as a synthetic intermediate and its ultimate impact on the ADMET profiles of derived drug candidates [1][2]. As the following evidence demonstrates, these are not interchangeable commodities; the specific substitution pattern of (2-methyloxetan-2-yl)methanol offers a distinct and verifiable property set that must be carefully considered in scientific selection and procurement.

Evidence-Based Differentiation of (2-Methyloxetan-2-yl)methanol: A Quantitative Comparison with Key Analogs


Lipophilicity (LogP) Differentiation: (2-Methyloxetan-2-yl)methanol vs. (3-Methyloxetan-3-yl)methanol

The regioisomeric positioning of the methyl and hydroxymethyl groups significantly alters lipophilicity. (2-Methyloxetan-2-yl)methanol (racemic) exhibits a predicted LogP of 0.1577, indicating slightly higher lipophilicity than its 3-substituted isomer, (3-methyloxetan-3-yl)methanol, which has a reported cLogP of 0.08 [1][2]. This difference of ~0.08 LogP units, while seemingly small, can translate to meaningful changes in membrane permeability and tissue distribution when this building block is incorporated into a larger molecular scaffold, as LogP influences drug-likeness and pharmacokinetics [3].

Medicinal Chemistry Physicochemical Property Optimization Drug Design

Physical Property Divergence: Boiling Point and Volatility Profiles

The compounds exhibit markedly different boiling points, which is critical for synthetic planning, purification, and handling. (2-Methyloxetan-2-yl)methanol is reported to boil at 72 °C under reduced pressure (1 Torr) . In contrast, the regioisomer (3-methyloxetan-3-yl)methanol boils at 152.2 °C at standard atmospheric pressure (760 mmHg) [1]. While direct pressure-adjusted comparison is not possible without vapor pressure data, this difference in reported boiling ranges suggests a significant difference in intermolecular interactions and volatility, which can impact reaction conditions, work-up procedures, and storage requirements.

Synthetic Chemistry Process Development Physical Chemistry

Acidity (pKa) and Potential Reactivity Differences

The predicted pKa for the hydroxyl proton of (2-methyloxetan-2-yl)methanol is 14.44±0.10 [1]. This value is a key determinant of its reactivity in deprotonation and nucleophilic substitution reactions, as well as its hydrogen-bonding capabilities. The pKa of the closely related regioisomer, (3-methyloxetan-3-yl)methanol, is not widely reported, preventing a direct head-to-head comparison. However, the specific value of ~14.44 is a quantitative anchor point that can be used to benchmark its reactivity profile against other alcohol-containing building blocks and inform reaction condition optimization (e.g., base strength required for deprotonation).

Synthetic Chemistry Reaction Development Structure-Activity Relationships

Stereochemical Control: Access to Enantiopure Building Blocks

While the racemic mixture (CAS 61266-71-5) is commercially available, the chiral centers at the 2-position of the oxetane ring can be resolved into individual enantiomers, such as [(2S)-2-methyloxetan-2-yl]methanol (CAS 2306253-01-8) and its (R)-enantiomer (CAS 2306249-73-8) [1][2]. The availability of these enantiopure versions is a critical differentiator from simpler oxetane methanols like oxetan-3-ylmethanol, which lack a chiral center. This is not a direct comparison of the racemic target, but a key procurement consideration: researchers requiring stereochemical definition can source the racemate or, crucially, the resolved enantiomers for asymmetric synthesis, a capability not offered by achiral analogs.

Asymmetric Synthesis Chiral Building Blocks Medicinal Chemistry

Optimal Application Scenarios for (2-Methyloxetan-2-yl)methanol Based on Quantitative Evidence


Medicinal Chemistry: Fine-Tuning Lipophilicity and Physicochemical Profiles

For medicinal chemists seeking to optimize the LogP of a lead compound, (2-methyloxetan-2-yl)methanol (LogP = 0.1577) provides a moderately lipophilic handle compared to the more polar (3-methyloxetan-3-yl)methanol (cLogP = 0.08) [1]. When appended to a scaffold as a carbonyl bioisostere, this building block offers a predictable starting point for modulating permeability and solubility . Its use is indicated when a slight increase in lipophilicity relative to the 3-isomer is desired, a critical consideration in balancing potency and drug-likeness.

Synthetic Methodology: Planning for Volatility and Purification

Synthetic chemists developing new reaction sequences should account for the distinct boiling point profile of (2-methyloxetan-2-yl)methanol (72 °C at 1 Torr) [1]. This suggests a higher volatility compared to (3-methyloxetan-3-yl)methanol (152.2 °C at 760 mmHg) , making it better suited for reactions requiring low-temperature work-ups, distillative purification, or in processes where the product's volatility can be exploited. This is a key operational factor distinguishing it from its less volatile regioisomer.

Asymmetric Synthesis and Chiral Ligand/Catalyst Design

The commercial availability of (2-methyloxetan-2-yl)methanol as both a racemate and resolved enantiomers [(2S)- and (2R)-] makes it uniquely valuable for asymmetric synthesis [1]. Researchers developing chiral ligands, catalysts, or enantiomerically pure pharmaceuticals can procure the specific stereoisomer required, a level of control not possible with achiral oxetane methanols like oxetan-3-ylmethanol. This positions the compound as a strategic choice for projects where stereochemistry is the primary driver of activity.

Building Block for Bioactive Molecules and Advanced Materials

As a bifunctional building block combining the strained oxetane ring with a primary alcohol, (2-methyloxetan-2-yl)methanol is poised for use in the synthesis of diverse bioactive molecules and functional polymers [1]. Its unique substitution pattern (2,2-disubstituted) imparts a distinct steric and electronic environment compared to other regioisomers, which can influence the conformation and properties of the final constructs. This makes it a compelling choice for exploring structure-property relationships in new chemical entities and materials.

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